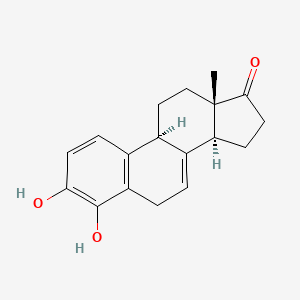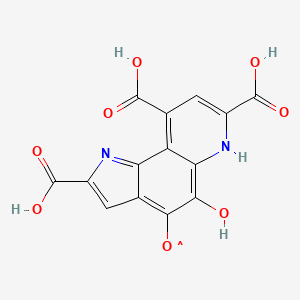
六己基溴化铵
描述
Tetrahexylammonium bromide is a quaternary ammonium salt with the chemical formula C24H52BrN. It is a white to light yellow powder that is soluble in methanol and has a melting point of approximately 99-100°C . This compound is commonly used as a phase transfer catalyst and in the preparation of deep eutectic solvents.
科学研究应用
Tetrahexylammonium bromide has a wide range of applications in scientific research:
作用机制
Target of Action
Tetrahexylammonium bromide is a quaternary ammonium compound Similar compounds like tetraethylammonium are known to interact with autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .
Mode of Action
It is known that tetraethylammonium, a similar compound, blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This suggests that Tetrahexylammonium bromide might have a similar mode of action.
Biochemical Pathways
It has been reported that tetraethylammonium bromide, a similar compound, can catalyze the oxidation of organic sulfides to sulfoxides . This suggests that Tetrahexylammonium bromide might affect similar biochemical pathways.
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight of 434580 , could influence its pharmacokinetic profile.
Result of Action
Tetrahexylammonium bromide has been found to exhibit antibacterial and antiproliferative activities . It has shown potential against both Gram-positive and Gram-negative bacteria . In terms of antiproliferative activity, it has shown moderate activity, except at a concentration of 10 mM .
生化分析
Biochemical Properties
Tetrahexylammonium bromide plays a significant role in biochemical reactions, particularly as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby enhancing the efficiency of reactions. This compound interacts with various enzymes and proteins, including those involved in ion transport and membrane stability. The nature of these interactions often involves ionic bonding and hydrophobic interactions, which stabilize the enzyme-substrate complexes and enhance reaction rates .
Cellular Effects
Tetrahexylammonium bromide exhibits notable effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, tetrahexylammonium bromide can modulate the activity of ion channels and transporters, leading to altered cellular ion homeostasis. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of tetrahexylammonium bromide involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For example, tetrahexylammonium bromide can inhibit certain ion channels by blocking their pore, thereby preventing ion flow. This inhibition can result in changes in cellular ion concentrations and subsequent alterations in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrahexylammonium bromide can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term exposure to tetrahexylammonium bromide has been observed to cause changes in cellular function, including alterations in cell proliferation and viability. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research .
Dosage Effects in Animal Models
The effects of tetrahexylammonium bromide vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At high doses, tetrahexylammonium bromide can cause toxic effects, including damage to vital organs and disruption of normal physiological functions. These dosage-dependent effects are essential for determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
Tetrahexylammonium bromide is involved in various metabolic pathways, particularly those related to ion transport and membrane stability. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For instance, tetrahexylammonium bromide can affect the activity of enzymes involved in lipid metabolism, leading to changes in lipid composition and distribution within cells .
Transport and Distribution
The transport and distribution of tetrahexylammonium bromide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For example, tetrahexylammonium bromide can be transported across cell membranes by ion transporters, leading to its accumulation in intracellular organelles .
Subcellular Localization
Tetrahexylammonium bromide exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in modulating cellular processes, as it ensures that tetrahexylammonium bromide interacts with its target biomolecules in the appropriate cellular context .
准备方法
Synthetic Routes and Reaction Conditions: Tetrahexylammonium bromide can be synthesized through the reaction of hexylamine with hexyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows: [ \text{C}6\text{H}{13}\text{NH}2 + 4\text{C}6\text{H}{13}\text{Br} \rightarrow \text{C}{24}\text{H}_{52}\text{NBr} + 3\text{C}6\text{H}{13}\text{NH}_2\text{HBr} ] The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: In industrial settings, tetrahexylammonium bromide is produced in large quantities using similar synthetic routes but optimized for scale. The reaction conditions are carefully controlled to maximize yield and purity. The final product is often dried under vacuum to remove any residual solvents .
化学反应分析
Types of Reactions: Tetrahexylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in phase transfer catalysis, facilitating the transfer of reactants between different phases.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or alkoxide ions. The reaction conditions often include an aqueous or organic solvent and mild heating.
Phase Transfer Catalysis: Tetrahexylammonium bromide is used to transfer reactants between aqueous and organic phases, enabling reactions that would otherwise be difficult to achieve.
Major Products: The major products of reactions involving tetrahexylammonium bromide depend on the specific reactants used. For example, in a substitution reaction with hydroxide ions, the product would be hexanol .
相似化合物的比较
- Tetrabutylammonium bromide
- Tetraoctylammonium bromide
- Tetrapentylammonium bromide
- Tetraheptylammonium bromide
Comparison: Tetrahexylammonium bromide is unique due to its specific alkyl chain length, which influences its solubility and phase transfer capabilities. Compared to tetrabutylammonium bromide, it has longer alkyl chains, which can enhance its ability to solubilize organic compounds in aqueous phases .
属性
IUPAC Name |
tetrahexylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52N.BrH/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZCZDCAEVUSPM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20256-54-6 (Parent) | |
| Record name | 1-Hexanaminium, N,N,N-trihexyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004328136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50884059 | |
| Record name | 1-Hexanaminium, N,N,N-trihexyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4328-13-6 | |
| Record name | Tetrahexylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4328-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hexanaminium, N,N,N-trihexyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004328136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexanaminium, N,N,N-trihexyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hexanaminium, N,N,N-trihexyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahexylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tetrahexylammonium bromide?
A1: Tetrahexylammonium bromide has the molecular formula (C6H13)4NBr and a molecular weight of 466.62 g/mol. []
Q2: What spectroscopic techniques are commonly employed for characterizing Tetrahexylammonium bromide?
A2: Researchers frequently utilize spectroscopic methods such as Fourier transform infrared spectroscopy (FTIR), ultraviolet-visible spectroscopy (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy, including 81Br-NMR, to characterize Tetrahexylammonium bromide and investigate its interactions. [, , ]
Q3: How does Tetrahexylammonium bromide perform as a phase-transfer catalyst under various conditions?
A3: Tetrahexylammonium bromide exhibits efficacy as a phase-transfer catalyst in various organic reactions, including alkylations and dehydrohalogenations. Its performance is influenced by factors like solvent polarity, temperature, and the presence of other ions. Notably, it demonstrates higher catalytic activity compared to tetrabutylammonium bromide in certain reactions. [, ]
Q4: How does Tetrahexylammonium bromide facilitate the synthesis of allenes?
A5: Tetrahexylammonium bromide acts as a highly efficient catalyst for the isomerization of alkynes to allenes under mild phase-transfer conditions. This reaction offers a valuable synthetic route to allenes, highlighting the compound's versatility in organic synthesis. []
Q5: How is Conductor-like Screening Model (COSMO) employed to study Tetrahexylammonium bromide-based deep eutectic solvents (DES)?
A7: COSMO, with adjustments to account for specific DES interactions, accurately predicts liquid-liquid equilibrium (LLE) in Tetrahexylammonium bromide-based DES. While highly accurate for ethylene glycol (EG) based DES, the model shows lower accuracy for glycerol systems, possibly due to challenges in modeling glycerol’s influence on polarizability within the DES. []
Q6: How does the alkyl chain length of tetraalkylammonium salts influence their properties in solution?
A8: Studies on the viscosities and conductances of tetraalkylammonium bromides (from ethyl to hexyl) in various solvents reveal that increasing the alkyl chain length leads to changes in ion-solvent interactions, affecting properties such as conductivity and viscosity. These findings highlight the influence of alkyl chain length on the behavior of these salts in solution. [, , ]
Q7: How is Tetrahexylammonium bromide employed in analytical techniques for analyzing environmental samples?
A9: Researchers successfully utilize Tetrahexylammonium bromide in an unconventional single-salt aqueous biphasic system (ABS) for extracting trace heavy metals from water samples. This technique, coupled with microwave-induced plasma atomic emission spectrometry (MP-AES), enables sensitive multielement determination of heavy metals, significantly improving detection limits compared to analysis without preconcentration. []
Q8: What are the environmental implications of using Tetrahexylammonium bromide-based DES?
A10: While research on the environmental impact of these DES is ongoing, studies highlight their potential as a greener alternative to traditional solvents in applications such as aromatic extraction. Further research is crucial to fully assess their biodegradability and ecotoxicological effects and develop strategies for responsible waste management and recycling. [, ]
Q9: How does Tetrahexylammonium bromide contribute to understanding biological ion channels?
A11: Tetrahexylammonium bromide, due to its size, serves as a potential tool for probing the pore size of ion channels. Research on Xenopus oocytes suggests that Tetrahexylammonium bromide may have lower membrane permeability compared to sodium ions, providing insights into channel selectivity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


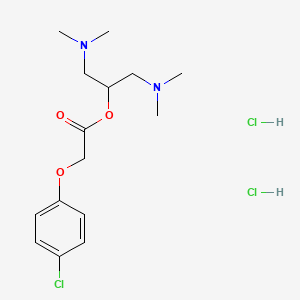
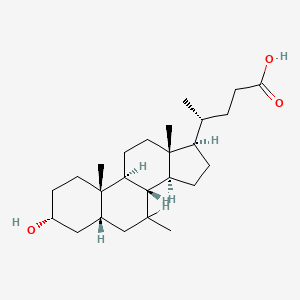
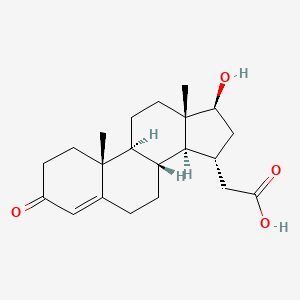
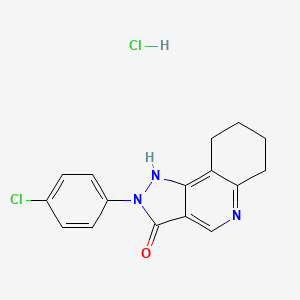
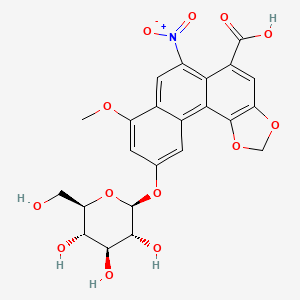
![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B1211045.png)
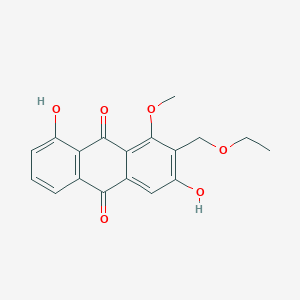
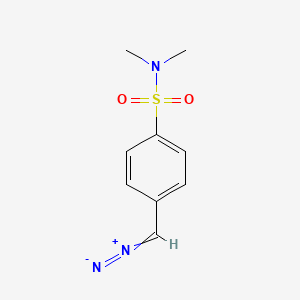

![(2r)-2,3-Bis[(4,4-difluorotetradecanoyl)oxy]propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1211051.png)
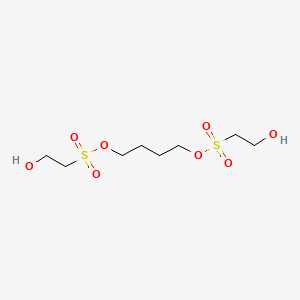
![(3R,5R,7S,10S,13R,17R)-17-[(2R)-butan-2-yl]-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1211053.png)
